molecular formula C15H12FN B2620595 1-(3-Fluorobenzyl)-1H-indole CAS No. 676442-98-1

1-(3-Fluorobenzyl)-1H-indole

Cat. No.: B2620595
CAS No.: 676442-98-1
M. Wt: 225.266
InChI Key: KLAFNPLQAKSFES-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The structure of this compound consists of an indole core substituted with a 3-fluorobenzyl group at the nitrogen atom. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 1-(3-Fluorobenzyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with indole and 3-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the indole nitrogen.

    Synthetic Route: The deprotonated indole reacts with 3-fluorobenzyl chloride through a nucleophilic substitution reaction, resulting in the formation of this compound.

    Industrial Production: On an industrial scale, the reaction can be optimized by using solvents like dimethylformamide or tetrahydrofuran and controlling the temperature to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like bromine or nitric acid.

    Major Products: The major products formed from these reactions include various substituted indoles and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorobenzyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(3-Fluorobenzyl)-1H-indole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other indole derivatives such as 1-benzyl-1H-indole, 1-(2-fluorobenzyl)-1H-indole, and 1-(4-fluorobenzyl)-1H-indole.

    Uniqueness: The presence of the 3-fluorobenzyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN/c16-14-6-3-4-12(10-14)11-17-9-8-13-5-1-2-7-15(13)17/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAFNPLQAKSFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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